Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
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Overview
Description
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C8H12O5S and a molecular weight of 220.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with a carboxylate ester group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl chloroformate with a suitable thiaspiro precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Biological Activity
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is an intriguing compound due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H12O5S
- Molecular Weight : Approximately 220.25 g/mol
- CAS Number : 1494137-59-5
The compound features an ethyl ester functional group, a thioether component, and a dioxo moiety, contributing to its distinctive chemical properties and potential reactivity in biological systems .
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown various pharmacological properties, including:
- Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain structural analogs have demonstrated the ability to inhibit inflammatory pathways.
The mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural configuration allows it to bind to various receptors, potentially altering cellular signaling pathways.
Antimicrobial Activity
A study examining structurally related compounds indicated that spirocyclic derivatives often possess significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL .
Antitumor Activity
In vitro studies on similar compounds demonstrated promising results against cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects .
Anti-inflammatory Effects
Research into anti-inflammatory mechanisms highlighted that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests a potential for this compound in treating inflammatory conditions.
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide | 2025443-02-9 | Methyl substitution may alter biological activity |
Ethyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide | 1866859-40-6 | Different methyl position; potential variations in reactivity |
Ethyl 2-(dimethylamino)-1-thia-spiro[2.4]heptane | Not available | Incorporates a dimethylamino group; may exhibit unique pharmacological properties |
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3 |
InChI Key |
GKJYDFSMWGNMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCS(=O)(=O)C2 |
Origin of Product |
United States |
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